3-Methoxyquinoline-8-carboxylic acid
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Overview
Description
3-Methoxyquinoline-8-carboxylic acid: is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of this compound includes a methoxy group (-OCH3) at the third position and a carboxylic acid group (-COOH) at the eighth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst can yield the quinoline core, which can then be functionalized to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-8-carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-methanol or quinoline-8-aldehyde.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxyquinoline-8-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxyquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The methoxy and carboxylic acid groups can enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- 8-Hydroxyquinoline
- Quinoline-8-carboxylic acid
Comparison:
- 6-Methoxyquinoline-3-carboxylic acid: Similar in structure but with the methoxy and carboxylic acid groups at different positions, leading to different chemical properties and reactivity .
- 8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, which significantly alters its chemical behavior and applications, particularly in coordination chemistry and as a chelating agent .
- Quinoline-8-carboxylic acid: Lacks the methoxy group, which can affect its solubility and reactivity compared to 3-Methoxyquinoline-8-carboxylic acid .
Properties
IUPAC Name |
3-methoxyquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-9(11(13)14)10(7)12-6-8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMVEBZBQCDGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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